molecular formula C6H11FO B12957558 Rel-(1R,3R)-3-fluorocyclohexan-1-ol

Rel-(1R,3R)-3-fluorocyclohexan-1-ol

Cat. No.: B12957558
M. Wt: 118.15 g/mol
InChI Key: XVHYGZFXBBUDTA-PHDIDXHHSA-N
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Description

Rel-(1R,3R)-3-fluorocyclohexan-1-ol is a chiral fluorinated alcohol with the molecular formula C6H11FO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-fluorocyclohexan-1-ol typically involves the fluorination of cyclohexanol derivatives. One common method is the diastereoselective reduction of 3-fluorocyclohexanone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. These processes are optimized for high yield and purity, with careful control of reaction parameters to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-fluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluorocyclohexanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of 3-fluorocyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride, leading to the formation of 3-fluorocyclohexyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, tosyl chloride.

Major Products

    Oxidation: 3-fluorocyclohexanone.

    Reduction: this compound.

    Substitution: Various 3-fluorocyclohexyl derivatives.

Scientific Research Applications

Rel-(1R,3R)-3-fluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-fluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. The stereochemistry of the compound plays a crucial role in its mechanism of action, as the spatial arrangement of atoms affects its binding properties.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,3R)-3-methylcyclohexan-1-ol: A similar compound with a methyl group instead of a fluorine atom.

    Rel-(1R,3R)-3-chlorocyclohexan-1-ol: A chlorinated analog with different chemical properties.

    Rel-(1R,3R)-3-aminocyclohexan-1-ol: An amino-substituted derivative with distinct biological activities.

Uniqueness

Rel-(1R,3R)-3-fluorocyclohexan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclohexan-1-ol

InChI

InChI=1S/C6H11FO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4H2/t5-,6-/m1/s1

InChI Key

XVHYGZFXBBUDTA-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)F)O

Canonical SMILES

C1CC(CC(C1)F)O

Origin of Product

United States

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